Tedizolid hydrochloride is synthesized from various chemical precursors through a series of controlled reactions. The compound is derived from the oxazolidinone class of antibiotics, which are characterized by their unique five-membered heterocyclic structure containing nitrogen and oxygen atoms.
Tedizolid is classified as an antibiotic and falls under the category of oxazolidinones. This class is known for its mechanism of action that inhibits bacterial protein synthesis, making it effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
The synthesis of tedizolid involves multiple steps that utilize various chemical reagents and conditions. One method includes the following key steps:
Tedizolid hydrochloride has a complex molecular structure characterized by its oxazolidinone ring. The molecular formula is with a molecular weight of approximately 408.83 g/mol.
Tedizolid can participate in various chemical reactions typical for oxazolidinones:
Tedizolid exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This mechanism effectively halts bacterial growth and replication.
Tedizolid hydrochloride is primarily used in clinical settings for treating acute bacterial skin infections caused by susceptible strains of bacteria. Its application extends beyond skin infections; ongoing research is exploring its potential effectiveness against other types of infections due to its robust antibacterial activity.
Tedizolid hydrochloride (HCl) is the salt form of tedizolid, a next-generation oxazolidinone-class antibacterial agent. Its chemical name is (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride, with the molecular formula C₁₇H₁₆ClFN₆O₃ and a molecular weight of 406.80 g/mol [3] [5]. Structurally, tedizolid retains the core oxazolidinone ring (Ring A) common to this drug class but features critical modifications: a hydroxymethyl group at the C-5 position (replacing linezolid’s acetamide group) and a 6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl D-ring [7] [8]. These alterations enhance its binding affinity to the 23S ribosomal RNA of the 50S ribosomal subunit, the target site for oxazolidinones [3].
Tedizolid is administered as the phosphate prodrug, tedizolid phosphate (TR-701 FA), which is rapidly converted by endogenous phosphatases to the active moiety tedizolid (TR-700) in plasma [7] [10]. The prodrug design improves water solubility and bioavailability, enabling both intravenous and oral formulations [4]. Pharmacologically, tedizolid inhibits bacterial protein synthesis by preventing the formation of the 70S ribosomal initiation complex, exhibiting bacteriostatic activity against Gram-positive pathogens [3] [8].
Table 1: Structural Comparison of Tedizolid HCl and Linezolid
Structural Feature | Tedizolid HCl | Linezolid |
---|---|---|
C-5 Substituent | Hydroxymethyl | Acetamide |
D-ring | 6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl | Morpholine |
Fluorine Position | Meta (phenyl ring) | Absent |
Molecular Weight | 406.80 g/mol | 337.35 g/mol |
Water Solubility (Prodrug) | High (phosphate ester) | Moderate |
Data derived from [3] [7] [10].
Tedizolid was developed to address limitations of early oxazolidinones, particularly linezolid’s hematologic toxicity and emerging resistance. Initial synthesis focused on optimizing ribosomal binding while minimizing off-target effects (e.g., monoamine oxidase inhibition) [1] [8]. Preclinical studies demonstrated 4- to 16-fold greater potency than linezolid against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [5] [7].
Key Milestones:
Table 2: Regulatory and Development Timeline
Year | Event | Significance |
---|---|---|
2008 | Synthesis optimization | Phosphorylation at C-5 enhances bioavailability [7] |
2012 | Phase II ABSSSI trials completion | 200 mg dose selected for Phase III [7] |
2014 | FDA approval (Sivextro®) | First new oxazolidinone since linezolid (2000) [9] |
2015 | EMA approval | Expanded access in European markets [4] |
2017 | Pediatric formulation development | IV/oral options for ≥1 kg body weight [4] |
Tedizolid’s distinct chemical profile confers advantages over linezolid and other oxazolidinones in three domains: microbiological potency, resistance evasion, and pharmacokinetics.
Microbiological Potency
Tedizolid exhibits lower minimum inhibitory concentrations (MICs) than linezolid against Gram-positive pathogens. Against S. aureus, tedizolid MIC₉₀ values are 0.25–0.5 μg/mL, 4-fold lower than linezolid (MIC₉₀ = 1–2 μg/mL) [6] [8]. This enhanced activity stems from:
Table 3: In Vitro Activity Against Gram-Positive Pathogens
Pathogen | Tedizolid MIC₉₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) | Potency Ratio |
---|---|---|---|
S. aureus (MSSA) | 0.25 | 1 | 4× |
S. aureus (MRSA) | 0.25 | 1 | 4× |
E. faecalis (VRE) | 0.5 | 2 | 4× |
cfr-positive MRSA | 0.5–1 | 8–16 | 16× |
Data compiled from [2] [6] [7].
Pharmacokinetic and Pharmacodynamic Superiority
Table 4: Key Pharmacokinetic and MAO Inhibition Comparisons
Parameter | Tedizolid | Linezolid | Clinical Implication |
---|---|---|---|
MAO-A IC₅₀ (μM) | 8.7 | 46.0 | Lower serotonin syndrome risk [1] |
Protein Binding (%) | 85–90 | 30–40 | Higher free fraction for linezolid |
Half-life (hours) | 12 | 5 | Once-daily (tedizolid) vs. BID (linezolid) |
AUC₀–₂₄ (μg·h/mL) | 25.6 (oral), 29.2 (IV) | 80–120 (BID dosing) | Similar AUC/MIC targets [2] |
Resistance Development
Spontaneous mutation frequencies for tedizolid (10⁻⁹–10⁻¹⁰) are lower than linezolid (10⁻⁷–10⁻⁸) at 4× MIC [8]. Mutations like G2576T in 23S rRNA minimally affect tedizolid (4-fold MIC increase vs. 16-fold for linezolid) due to its optimized binding interactions [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7